1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

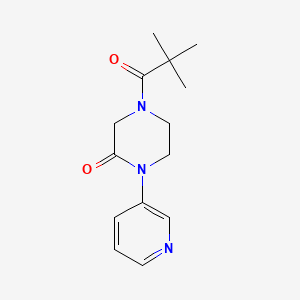

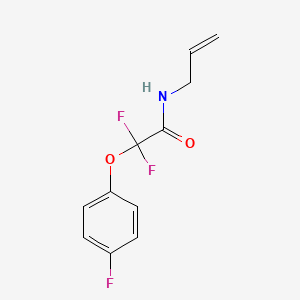

The compound “1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione” is a benzoxazine derivative. Benzoxazines are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring. Oxazine rings are six-membered rings containing one oxygen atom, one nitrogen atom, and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring fused to an oxazine ring, with a 2-methylpropyl group attached at the 1-position of the oxazine ring . The 2,4-dihydro-1H notation indicates that the compound is a 1H-benzoxazine derivative, meaning the nitrogen atom in the oxazine ring carries a hydrogen atom .Chemical Reactions Analysis

Benzoxazines are known to undergo a variety of chemical reactions. They can undergo ring-opening polymerization to form polybenzoxazines, which are high-performance thermosetting resins . The reactivity of the compound could also be influenced by the 2-methylpropyl group attached to the oxazine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the benzoxazine ring, the 2-methylpropyl group, and the two carbonyl groups .科学的研究の応用

- Pyrrolo (1,2-a) pyrazine-1,4-dione, hexahydro 3-(2-methyl propyl) (PPDHMP) , derived from the marine bacterium Staphylococcus sp. strain MB30, exhibits anticancer effects. It induces G1 cell cycle arrest, apoptotic changes, caspase activation, and anti-apoptotic protein modulation .

- Monoisobutyl phthalate (MIBP) is a metabolite of phthalates. It finds use as a plasticizer in various polymer formulations, enhancing flexibility, durability, and processability of plastics .

- 2- [4- (2-Methylpropyl)phenyl]ethanol serves as a solvent and chemical intermediate. It participates in organic synthesis, contributing to the creation of diverse compounds .

Anticancer Potential

Plasticizers and Polymers

Solvent and Chemical Intermediates

作用機序

Target of Action

Related compounds have been found to target toll-like receptors (tlrs), which play a crucial role in the immune response .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to affect the tumour necrosis factor receptor superfamily (tnfrsf) and the prolactin receptor pathway, both of which affect spermatogenesis .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Related compounds have been found to induce changes at the molecular and cellular levels, which could potentially influence various biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-amino-2-methylpropanol with phthalic anhydride followed by cyclization to form the benzoxazine ring.", "Starting Materials": [ "2-amino-2-methylpropanol", "Phthalic anhydride", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-amino-2-methylpropanol (1.0 eq) in acetic anhydride and add phthalic anhydride (1.0 eq) slowly with stirring.", "Step 2: Heat the reaction mixture to 80-90°C for 2-3 hours until a clear solution is obtained.", "Step 3: Cool the reaction mixture to room temperature and add sodium acetate (1.5 eq) to the mixture.", "Step 4: Add methanol to the mixture and stir for 30 minutes.", "Step 5: Filter the precipitated solid and wash with methanol.", "Step 6: Dissolve the solid in chloroform and reflux for 2-3 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 8: Wash the solid with chloroform and dry in vacuum to obtain 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione." ] } | |

CAS番号 |

292139-34-5 |

製品名 |

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione |

分子式 |

C12H13NO3 |

分子量 |

219.24 |

IUPAC名 |

1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3 |

InChIキー |

ZQTLLCOTAWSEHN-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C2=CC=CC=C2C(=O)OC1=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)